
(S)-benzyl 2-hydroxy-2-phenylacetate
Übersicht
Beschreibung
(S)-Benzyl 2-hydroxy-2-phenylacetate is a chiral ester derivative of 2-hydroxy-2-phenylacetic acid (a mandelic acid analog). Its structure features a benzyl ester group attached to the hydroxyl-bearing chiral carbon, with the (S)-configuration dictating the spatial arrangement of substituents. This compound is of interest in asymmetric synthesis and pharmaceutical research due to its stereochemical properties, which influence interactions in chiral environments .
Wirkmechanismus
Target of Action
Benzyl esters, a group to which this compound belongs, are known to interact with various enzymes and proteins in the body .
Mode of Action
Esters, including benzyl esters, typically undergo hydrolysis in the presence of water and an acid or base catalyst . This reaction results in the formation of an alcohol and a carboxylic acid . In the case of L-(+)-Mandelic Acid Benzyl Ester, the products would be benzyl alcohol and mandelic acid.
Biochemical Pathways
The hydrolysis of esters, including benzyl esters, is a common biochemical reaction that can affect various metabolic pathways .
Pharmacokinetics
It is known that the unnatural benzyl ester is less likely to experience enzymatic hydrolysis in living cells . This suggests that the compound may have a relatively long half-life in the body, potentially leading to prolonged effects.
Result of Action
The hydrolysis of benzyl esters can result in the release of benzyl alcohol and a carboxylic acid, both of which can have various effects on cells and tissues .
Action Environment
The action of L-(+)-Mandelic Acid Benzyl Ester can be influenced by various environmental factors. For example, the rate of hydrolysis of the ester bond in the compound can be affected by the pH of the environment . Additionally, the presence of certain enzymes or other biological molecules could potentially influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
L-(+)-Mandelic Acid Benzyl Ester can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide . It interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the specific biochemical context.
Cellular Effects
The effects of L-(+)-Mandelic Acid Benzyl Ester on various types of cells and cellular processes are complex and multifaceted. It influences cell function by interacting with specific proteins and enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of L-(+)-Mandelic Acid Benzyl Ester involves its interactions with biomolecules at the molecular level. It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context.
Metabolic Pathways
L-(+)-Mandelic Acid Benzyl Ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in can vary depending on the specific biochemical context.
Transport and Distribution
L-(+)-Mandelic Acid Benzyl Ester is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation . The exact mechanisms of transport and distribution can vary depending on the specific biochemical context.
Biologische Aktivität
(S)-Benzyl 2-hydroxy-2-phenylacetate, known by its CAS number 62173-99-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzyl group attached to a hydroxy and phenylacetate moiety, which contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits properties that suggest it may influence several biochemical pathways, including:
- Antioxidant Activity : The hydroxy group in the structure can donate hydrogen atoms, thus neutralizing free radicals and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanistic studies are still required.
Anticancer Properties
Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
HCT116 (Colorectal) | 25 | Significant growth inhibition |
MCF7 (Breast) | 30 | Moderate growth inhibition |
These findings suggest that the compound may serve as a potential lead in the development of anticancer therapies.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against common bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 10 |
These results indicate that the compound could be explored further for potential applications in treating infections.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on HCT116 cells. The results demonstrated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of the compound against multi-drug resistant strains. The compound exhibited notable activity, suggesting its potential as a natural preservative or therapeutic agent .
- Pharmacokinetics and Bioavailability : Research into the pharmacokinetic profile of this compound revealed favorable absorption characteristics in animal models, indicating good bioavailability which is crucial for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-benzyl 2-hydroxy-2-phenylacetate, and how can enantioselectivity be ensured?
- Methodological Answer : The compound can be synthesized via esterification of (S)-mandelic acid with benzyl alcohol using carbodiimide coupling agents (e.g., DCC/DMAP) under anhydrous conditions. Enantioselectivity is achieved by starting with enantiomerically pure (S)-mandelic acid and monitoring the reaction via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) . Alternatively, asymmetric catalytic methods using chiral ligands (e.g., BINOL-derived catalysts) can induce stereocontrol during ester formation. Post-synthesis, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances enantiomeric purity .
Q. How can the structural and spectroscopic properties of this compound be characterized?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve the absolute configuration. Collect high-resolution data (e.g., Cu-Kα radiation, 100 K) and validate the structure using the Flack parameter .
- NMR : Assign peaks via - and -NMR (300–500 MHz in CDCl), focusing on the chiral center (δ 4.8–5.2 ppm for the hydroxyl-bearing methine proton). Compare with racemic analogs to confirm enantiopurity .
- IR and MS : Confirm ester carbonyl (C=O stretch ~1730 cm) and molecular ion ([M+H] at m/z 256) .
Q. What analytical techniques are recommended for assessing impurities in this compound?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) to separate and quantify impurities. For chiral impurities (e.g., R-enantiomer), employ chiral stationary phases (e.g., Chiralcel® OD-H). Cross-validate with LC-MS (ESI+) to identify trace byproducts (e.g., benzyl alcohol derivatives) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic acyl substitution?
- Methodological Answer : The (S)-configuration at the hydroxyl-bearing carbon creates steric hindrance, directing nucleophilic attack to the ester carbonyl’s less hindered face. Kinetic studies (e.g., using Grignard reagents or amines) can quantify enantioselectivity. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state geometries and activation energies, revealing preferential pathways .
Q. What computational approaches predict the compound’s solubility and stability in pharmaceutical formulations?
- Methodological Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., GAFF) to model solvation in aqueous buffers. Use COSMO-RS theory to predict logP and solubility parameters. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS identify degradation products (e.g., benzyl alcohol or mandelic acid) .
Q. How can the compound’s role as a chiral building block in asymmetric synthesis be optimized?
- Methodological Answer :
- Kinetic Resolution : Use lipases (e.g., CAL-B) in transesterification to selectively hydrolyze the undesired enantiomer.
- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Ru-Shvo) with enzymes to racemize the substrate in situ, achieving >90% ee .
- Cross-coupling : Explore Pd-catalyzed Suzuki-Miyaura reactions with boronic acids, leveraging the benzyl ester’s directing effects .
Q. Data Contradictions and Resolution
- vs. 15 : lists "benzilic acid" as a synonym for 2-hydroxy-2,2-diphenylacetic acid, which differs from the target compound’s single phenyl group. Researchers must verify structures via -NMR (absence of a second phenyl group at δ 7.2–7.5 ppm) .
- Synthesis Pathways : describes ethyl ester synthesis via phosphorus trichloride, but benzyl esters require milder conditions (e.g., DCC/DMAP) to avoid racemization .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Enantiomeric and Ester Variants
(R)-Benzyl 2-Hydroxy-2-phenylacetate (CAS 97415-09-3)
- Molecular Formula : C₁₅H₁₄O₃
- Key Differences : Enantiomer of the (S)-form, sharing identical physical properties (e.g., molecular weight: 242.27 g/mol) but opposing optical activity. Such enantiomers may exhibit divergent biological activities in chiral systems (e.g., enzyme binding) .
(S)-Methyl 2-Hydroxy-2-phenylacetate (CAS 21210-43-5)
- Molecular Formula : C₉H₁₀O₃
- Key Differences : The methyl ester group reduces lipophilicity compared to the benzyl derivative, increasing volatility. This makes it more suitable for gas-phase reactions but less ideal for lipid membrane penetration .
(R)-(-)-2-Methoxy-2-phenylacetic Acid (CAS 3966-32-3)
- Molecular Formula : C₉H₁₀O₃
- Key Differences : Replacing the hydroxyl group with methoxy eliminates hydrogen-bonding capability and reduces acidity (pKa ~4.5 for methoxy vs. ~3.0 for hydroxyl analogs). This alters solubility and reactivity in proton-dependent reactions .
Functional Group Modifications
Ethyl 2-Cyano-2-phenylacetate (CAS 4553-07-5)
- Molecular Formula: C₁₁H₁₁NO₂
- Key Differences: The cyano group introduces electron-withdrawing effects, enhancing electrophilicity at the α-carbon. This facilitates nucleophilic additions (e.g., in Strecker synthesis) but reduces stability under basic conditions .
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid, CAS 76-93-7)
- Molecular Formula : C₁₄H₁₂O₃
- Key Differences: The second phenyl group increases steric hindrance and decreases solubility in polar solvents.
Oxidized and Prodrug Analogs
Methyl 2-Oxo-2-phenylacetate (Methyl Benzoylformate)
- Molecular Formula : C₉H₈O₃
- Key Differences : The ketone group (vs. hydroxyl) eliminates chirality and enhances reactivity in carbonyl-based reactions (e.g., condensations). It is less stable in reducing environments .
Phenylacetate (Parent Acid)
- Key Differences: The free acid form (without esterification) has demonstrated chemopreventive properties in vivo, suppressing 5-aza-2'-deoxycytidine-induced carcinogenesis. Ester derivatives like (S)-benzyl 2-hydroxy-2-phenylacetate may act as prodrugs, requiring hydrolysis to release the active acid .
Data Table: Comparative Analysis of Key Compounds
Eigenschaften
IUPAC Name |
benzyl (2S)-2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKWZVQEMSKSBU-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044499 | |
Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62173-99-3 | |
Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.